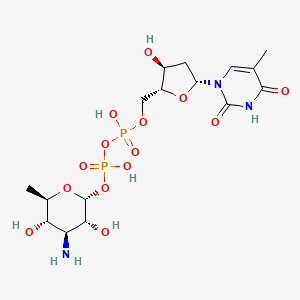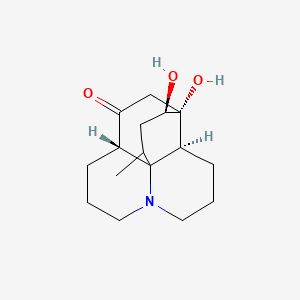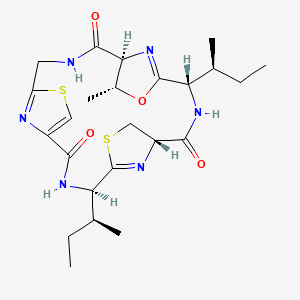
aerucyclamide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aerucyclamide a is a cyclic peptide.
科学的研究の応用
Antiparasitic and Antimalarial Potential
Aerucyclamides, including aerucyclamide A, have been isolated from the cyanobacterium Microcystis aeruginosa and show promising antiparasitic and antimalarial properties. Aerucyclamide B, in particular, demonstrated significant activity against Plasmodium falciparum, a malaria-causing parasite, with submicromolar IC50 values. Similarly, aerucyclamide C exhibited low micromolar values against Trypanosoma brucei rhodesiense, another parasite. These findings indicate the potential of aerucyclamides as antimalarial agents (Portmann et al., 2008).
Toxicity and Ecological Role
Research has shown that aerucyclamides, including aerucyclamide A, are toxic to certain freshwater crustaceans like Thamnocephalus platyurus. This indicates a broader ecological impact of these compounds, potentially affecting aquatic ecosystems and the organisms within them (Portmann et al., 2008).
Synthetic Studies and Drug Development
Efforts towards the total synthesis of aerucyclamide B, a closely related compound to aerucyclamide A, have been made. This is significant for drug development, as synthetic versions of these compounds could be used in the creation of new pharmaceuticals with antimalarial or antiparasitic properties (Peña et al., 2013).
Photodegradation and Environmental Stability
Studies on aerucyclamide A's photodegradation in natural water environments suggest that its transformation is primarily driven by hydroxyl oxidation. Understanding the degradation pathways of such toxins in natural environments is crucial for assessing their ecological impact and persistence (Sha et al., 2021).
特性
製品名 |
aerucyclamide A |
|---|---|
分子式 |
C24H34N6O4S2 |
分子量 |
534.7 g/mol |
IUPAC名 |
(1S,4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C24H34N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9,11-13,15,17-19H,6-8,10H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,15+,17-,18+,19-/m0/s1 |
InChIキー |
VJFRQMMMXJJUSM-VZGZUROSSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=N[C@H](CS4)C(=O)N1)[C@@H](C)CC |
正規SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)N1)C(C)CC |
同義語 |
aerucyclamide A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



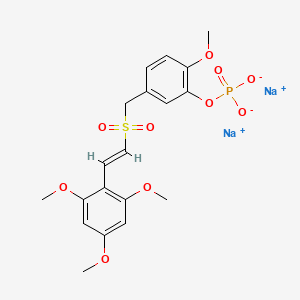
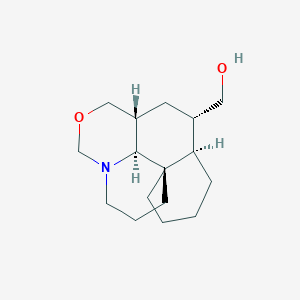
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
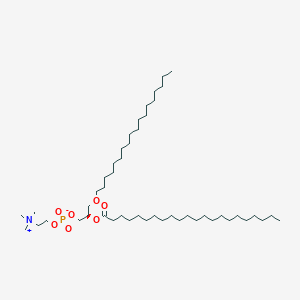
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
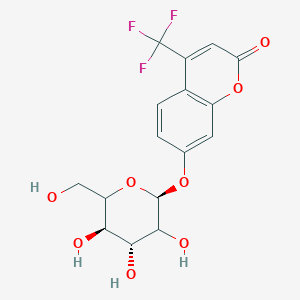
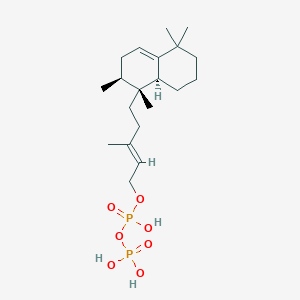
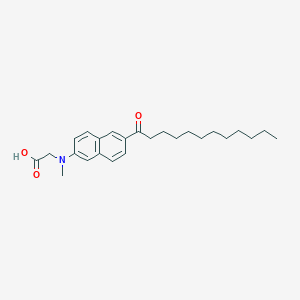
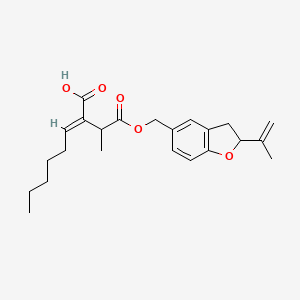
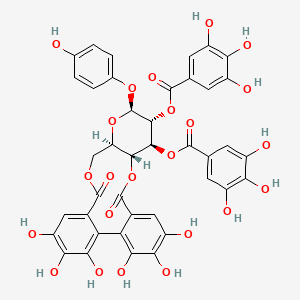
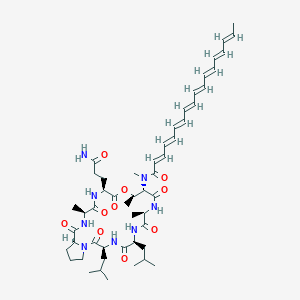
![Calix[6]pyrrole](/img/structure/B1263057.png)
